N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
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Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C21H20N4O2S2 and its molecular weight is 424.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to interact with a variety of targets, including toll-like receptors (tlrs) and acetylcholine esterase (ache) . These targets play crucial roles in immune response and neurotransmission, respectively.
Mode of Action
For instance, some indole derivatives can activate TLRs, thereby inducing the secretion of TLR-regulated cytokines . Others can inhibit AChE, potentially affecting neurotransmission .
Biochemical Pathways
TLR activation can lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs), which are involved in immune response . AChE inhibition can affect cholinergic neurotransmission .
Result of Action
The activation of tlrs by some indole derivatives can lead to the secretion of various cytokines, potentially modulating immune response . The inhibition of AChE can affect neurotransmission .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-9-14(2)11-16(10-13)19(27)22-20-23-24-21(29-20)28-12-18(26)25-8-7-15-5-3-4-6-17(15)25/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILPMWFNLZCHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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